1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of methyl and diphenyl groups adds to its distinct chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the diphenyl groups.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Uniqueness
1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane is unique due to the presence of both methyl and diphenyl groups, which confer distinct chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
656259-91-5 |
---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-methyl-7,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C20H22/c1-19-14-12-18(13-15-19)20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
IWNDOJYJLCLWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C3=CC=CC=C3)C4=CC=CC=C4)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.